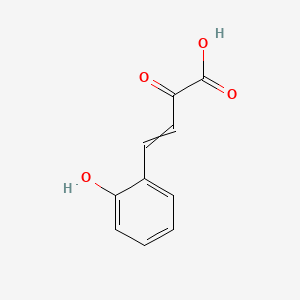
Soravtansine
描述
索拉坦辛是一种有效的细胞毒剂,用于开发抗体药物偶联物 (ADC)。它是美登素的衍生物,美登素是从埃塞俄比亚灌木马腾藤中分离出来的天然产物。索拉坦辛主要用作 ADC 中的有效载荷,在那里它与靶向特定癌细胞的抗体偶联,将细胞毒剂直接递送到肿瘤部位。这种靶向方法最大限度地减少了对健康细胞的损害并提高了癌症治疗的疗效 .
准备方法
合成路线和反应条件
索拉坦辛是通过一系列化学反应从美登素开始合成的。该过程涉及对美登素进行修饰以引入官能团,这些官能团允许与抗体偶联。关键步骤包括:
水解: 美登素经水解生成 N2'-脱乙酰基-N2'-(3-巯基-1-氧代丙基)-美登素 (DM4)。
硫醇修饰: DM4 进一步修饰以引入巯基,这对于与抗体偶联至关重要。
偶联: 然后使用可裂解连接体(如磺酰-SPDB (1-(2,5-二氧代吡咯烷-1-基)氧基-1-氧代-4-(吡啶-2-基二硫代)丁烷-2-磺酸))将修饰后的 DM4 偶联到抗体.
工业生产方法
索拉坦辛的工业生产包括该化合物的规模化合成,然后进行纯化和质量控制过程。生产过程必须符合严格的监管标准,以确保最终产品的安全性和有效性。关键步骤包括:
大规模合成: 索拉坦辛的化学合成规模化生产,以生产大量的化合物。
纯化: 使用色谱等技术纯化合成的化合物,以去除杂质。
质量控制: 纯化的化合物经过严格的质量控制测试,以确保其符合监管标准.
化学反应分析
反应类型
索拉坦辛会发生各种化学反应,包括:
氧化: 索拉坦辛可以发生氧化反应,这可能会影响其稳定性和功效。
还原: 还原反应可以改变索拉坦辛的官能团,可能会改变其活性。
常用试剂和条件
索拉坦辛反应中常用的试剂和条件包括:
氧化剂: 过氧化氢、高锰酸钾。
还原剂: 硼氢化钠、氢化锂铝。
溶剂: 二甲基亚砜 (DMSO)、甲醇、二氯甲烷.
形成的主要产物
索拉坦辛反应形成的主要产物取决于所用试剂和具体反应条件。例如:
氧化: 索拉坦辛的氧化可以生成亚砜或砜。
还原: 还原可以生成硫醇衍生物。
取代: 取代反应可以生成多种官能化衍生物.
科学研究应用
索拉坦辛在科学研究中具有广泛的应用,特别是在癌症治疗领域。一些主要应用包括:
化学: 索拉坦辛用于开发新型 ADC,这些 ADC 旨在靶向特定的癌细胞并将细胞毒剂直接递送到肿瘤部位。
生物学: 研究人员研究索拉坦辛对癌细胞的生物学效应,包括其诱导细胞周期停滞和凋亡的能力。
医学: 基于索拉坦辛的 ADC 正在进行临床试验,用于治疗各种癌症,包括卵巢癌、乳腺癌和肺癌。
作用机制
相似化合物的比较
索拉坦辛属于一类被称为美登素类的化合物,它们是从美登素衍生而来的。类似的化合物包括:
美登素: 索拉坦辛的母体化合物。它具有有效的细胞毒性,但缺乏 ADC 的靶向递送机制。
艾美登素: 另一种用于 ADC 的美登素类化合物,例如曲妥珠单抗艾美登素 (T-DM1),它靶向 HER2 阳性乳腺癌细胞。
安丝霉素: 一种具有类似细胞毒性性质的类似化合物,用于开发 ADC.
索拉坦辛的独特之处在于它能够与抗体偶联,从而实现靶向递送到癌细胞并最大限度地减少脱靶效应。这种靶向方法提高了其疗效和安全性,与其他细胞毒剂相比 .
属性
IUPAC Name |
4-[[5-[[(2S)-1-[[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]disulfanyl]-2-sulfobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H60ClN3O15S3/c1-23-12-11-13-31(58-10)42(53)22-29(59-39(52)44-42)24(2)36-41(6,61-36)32(21-34(48)46(8)27-19-26(18-23)20-28(57-9)35(27)43)60-38(51)25(3)45(7)33(47)14-16-40(4,5)63-62-17-15-30(37(49)50)64(54,55)56/h11-13,19-20,24-25,29-32,36,53H,14-18,21-22H2,1-10H3,(H,44,52)(H,49,50)(H,54,55,56)/b13-11+,23-12+/t24-,25+,29+,30?,31-,32+,36+,41+,42+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSPYHXXAXFCRB-DSIKUUPMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSCCC(C(=O)O)S(=O)(=O)O)C)C)OC)(NC(=O)O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)SSCCC(C(=O)O)S(=O)(=O)O)C)\C)OC)(NC(=O)O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H60ClN3O15S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
978.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461704-01-7 | |
| Record name | Soravtansine [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1461704017 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SORAVTANSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PON74J1XY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1,1':4',1''-terphenyl]-2',5'-dicarbaldehyde](/img/structure/B3322394.png)
![(3aR,4S,7R,7aS)-2-(((1S,2S)-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B3322396.png)


![1-chloro-3-[(4-chlorophenyl)methylideneamino]propan-2-ol](/img/structure/B3322411.png)


![7,8-Difluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B3322420.png)
![5,10,15,20-Tetrakis[4-[2-(trimethylsilyl)ethynyl]phenyl]-21H,23H-porphine](/img/structure/B3322432.png)



![6,6-Difluorospiro[2.5]octan-1-amine](/img/structure/B3322479.png)

